molecular formula C9H6ClF3O B7973483 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Cat. No.: B7973483
M. Wt: 222.59 g/mol
InChI Key: DOIRQRMOJWCTCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone typically involves the reaction of 4-fluoro-3-methylbenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluoro-3-methylbenzoyl chloride+ChlorodifluoromethaneBaseThis compound\text{4-Fluoro-3-methylbenzoyl chloride} + \text{Chlorodifluoromethane} \xrightarrow{\text{Base}} \text{this compound} 4-Fluoro-3-methylbenzoyl chloride+ChlorodifluoromethaneBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways. The presence of multiple fluorine atoms enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,6-dimethyl-phenyl)-2,2-difluoro-ethanone
  • 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone
  • 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and multiple fluorine atoms enhances its reactivity and potential for forming diverse chemical derivatives.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)11)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQRMOJWCTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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